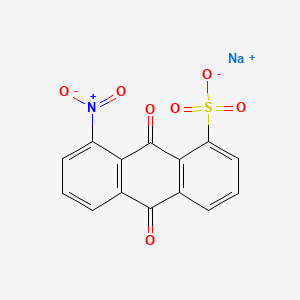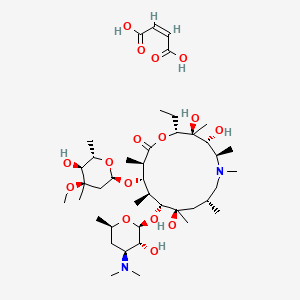
Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry This compound is a derivative of biphenyl, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and isoamyl nitrite.
Diazotization: The 2,4-difluoroaniline is diazotized using isoamyl nitrite in the presence of copper (I) salts to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with anisole to form the biphenyl derivative.
Hydrolysis and Neutralization: The biphenyl derivative is hydrolyzed and neutralized with potassium hydroxide to yield Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with reduced functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to diflunisal.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate can be compared with other similar compounds:
Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features and pharmacological properties.
Flurbiprofen: Another NSAID with a biphenyl structure, used for its anti-inflammatory and analgesic effects.
Fenbufen: A biphenyl derivative with antipyretic and anti-inflammatory properties.
Conclusion
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industries alike.
Properties
CAS No. |
85665-84-5 |
|---|---|
Molecular Formula |
C13H7F2KO3 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
potassium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C13H8F2O3.K/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |
InChI Key |
ZXGOZEORUWWWDB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)





![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)







